m-PEG5-acid
Overview
Description
M-PEG5-acid, also known as Polyethylene Glycol Monomethyl Ether 5 Acid, is a PEG linker containing a terminal carboxylic acid . It has the molecular formula C12H24O7 . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG5-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular structure of m-PEG5-acid consists of a chain of ether groups (–O–CH2–CH2–)n, where n=5, and a terminal carboxylic acid group (–COOH) . The exact mass of m-PEG5-acid is 280.15 .Chemical Reactions Analysis
The terminal carboxylic acid of m-PEG5-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
M-PEG5-acid is a liquid that is light yellow to light brown in color . It is soluble in water, DMSO, DCM, and DMF . It has a molecular weight of 280.32 .Scientific Research Applications
Targeted Drug Delivery Systems
m-PEG5-acid plays a crucial role in developing targeted drug delivery systems, enhancing the specificity and efficiency of treatments for diseases such as cancer. For instance, lactobionic acid-modified dendrimers, using PEG spacers, have shown improved liver cancer cell targeting and therapeutic efficacy, suggesting a significant role for the PEG spacer in enhancing drug delivery platform performance (Fanfan Fu et al., 2014). Similarly, docetaxel-loaded mixed micelles and polymersomes composed of PEG-linked polymers have demonstrated improved formulation stability and therapeutic effects, highlighting the benefit of PEG in drug carrier systems (E. Khodaverdi et al., 2019).
Enhancing Drug Solubility and Stability
PEGylation, the process of attaching PEG chains to drugs or molecules, significantly enhances solubility, stability, and bioavailability. This modification reduces immunogenicity and prolongs the systemic circulation of therapeutic agents. For example, the development of PEGylated proteins has shown reduced immunoreactivity and improved biostability, beneficial for therapeutic applications in organic synthesis and biotransformation processes (Y. Inada et al., 1995).
Modification of Biomedical Devices
m-PEG5-acid is also instrumental in modifying the surface properties of biomedical devices, such as nanoparticles for imaging and drug delivery. A study on the impact of surface PEG density on nanoparticle transport and distribution in vivo has provided insights into optimizing PEGylation for enhanced performance of biomedical nanoparticles (Qingguo Xu et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O7/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-12(13)14/h2-11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNUZHOERZAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278320 | |
Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG5-acid | |
CAS RN |
81836-43-3 | |
Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81836-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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